2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The N-(3,4,5-trimethoxyphenyl) group on the acetamide introduces electron-rich aromatic character, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4S/c1-30-19-10-16(11-20(31-2)22(19)32-3)26-21(29)13-33-23-18-12-17(27-28(18)9-8-25-23)14-4-6-15(24)7-5-14/h4-12H,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFHJXRDBYKZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a novel pyrazolo derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.5 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core and various aromatic substituents which may influence its biological properties.
While specific mechanisms for this compound are still under investigation, compounds with similar structures have been associated with various biological activities such as:
- Kinase inhibition
- Antitumor effects
- Anticonvulsant properties
The presence of the sulfanyl group enhances reactivity, potentially increasing its interaction with biological targets.
Biological Activity Overview
Research indicates that pyrazolo derivatives can exhibit diverse biological activities based on their structural features. Preliminary studies suggest that this compound may possess:
- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Potential : Pyrazole derivatives are often explored for their anti-inflammatory properties.
Table 1: Biological Activity of Related Pyrazolo Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Anticancer |
| Compound B | A549 | 26 | Antitumor |
| Compound C | Hep-2 | 3.25 | Cytotoxicity |
| Compound D | NCI-H460 | 0.30 | Inhibition of VEGF |
Table 2: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| Core Structure | Pyrazolo[1,5-a]pyrazine |
| Functional Groups | Sulfanyl, Trimethoxyphenyl |
Case Studies and Research Findings
- Antitumor Studies : Research has shown that pyrazolo compounds exhibit significant activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 3.79 µM against MCF7 cells, indicating potent anticancer properties .
- Kinase Inhibition : Some derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression. For example, compounds exhibiting IC50 values in the low nanomolar range against Aurora-A kinase have been reported .
- Cytotoxicity Assessments : In a study evaluating the cytotoxic potential against Hep-2 and P815 cell lines, significant cytotoxic effects were noted with IC50 values around 3.25 mg/mL .
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., F, Cl, CF₃) : Enhance metabolic stability and influence binding affinity. The 4-fluorophenyl group in the target compound balances lipophilicity and polarity .
- Electron-Donating Groups (e.g., OCH₃) : The 3,4,5-trimethoxyphenyl group in the target compound may improve interactions with polar enzymatic pockets, as seen in cytotoxic benzenesulfonamides .
- Heteroatom Incorporation (e.g., S, NH₂): Methylsulfanyl and amino groups (as in and ) modulate solubility and bioavailability .
Physicochemical Properties
- Melting Points : Pyrazolo[3,4-d]pyrimidine derivatives () exhibit high melting points (302–304°C), suggesting thermal stability for the target compound .
- Lipophilicity : The trifluoromethyl group in increases logP, while the trimethoxyphenyl group in the target compound may reduce membrane permeability .
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are intermediates validated?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to form the pyrazolo[1,5-a]pyrazine core.
- Thioether linkage formation via nucleophilic substitution between a sulfhydryl group and α-chloroacetamide intermediates.
- Final amidation with 3,4,5-trimethoxyaniline.
Intermediates are validated using NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and HPLC to assess purity (>95%). Critical steps require inert atmospheres and controlled temperatures (e.g., 0–5°C for sensitive intermediates) .
Q. What analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with 2D NMR (COSY, HSQC) resolving complex coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity, particularly for sulfanyl and amide linkages prone to hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency, while bases like K₂CO₃ improve thioether bond formation.
- In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress, minimizing over-reaction or decomposition.
- Scale-up considerations : Maintain mixing efficiency and heat transfer to avoid exothermic side reactions .
Q. How can contradictory biological activity data be resolved across studies?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate contributions to target binding.
- Computational docking : Compare binding modes in adenosine receptors or kinase targets using molecular dynamics simulations (e.g., AutoDock Vina).
- Orthogonal assays : Validate activity with SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis markers) for functional corroboration .
Q. What strategies are effective for identifying off-target interactions or polypharmacology?
- Proteome-wide profiling : Use affinity chromatography with immobilized compound analogs to capture interacting proteins, followed by LC-MS/MS identification.
- Kinase inhibition panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to detect unintended inhibition.
- Transcriptomic analysis : RNA-seq or qPCR arrays reveal downstream gene expression changes linked to off-target effects .
Q. How can stability under physiological conditions be evaluated for preclinical development?
- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., sulfanyl or amide bonds).
- Plasma stability assays : Incubate with human or animal plasma to assess esterase-mediated hydrolysis.
- Lyophilization compatibility : Test solubility and stability in cryoprotectants (e.g., trehalose) for long-term storage .
Q. What methodologies address discrepancies in spectral data interpretation?
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve ambiguous NMR signals (e.g., overlapping aromatic protons).
- X-ray crystallography : Determine crystal structures of intermediates or co-crystallized target complexes to validate stereochemistry.
- Dynamic NMR experiments : Variable-temperature NMR clarifies conformational equilibria in solution .
Methodological Tables
Q. Table 1. Common Synthetic Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy | Key Evidence |
|---|---|---|
| Low yield in thioether formation | Use DMF as solvent, NaH as base, 50°C reaction | |
| Amidation side reactions | Activate carboxylic acid with HATU/DIPEA | |
| Purification of polar byproducts | Gradient elution HPLC (ACN/H₂O + 0.1% TFA) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
